molecular formula C7H10N2O B3170604 2-Methoxy-N-methylpyridin-4-amine CAS No. 944895-40-3

2-Methoxy-N-methylpyridin-4-amine

Cat. No.: B3170604
CAS No.: 944895-40-3
M. Wt: 138.17 g/mol
InChI Key: IHRQWYKXYPUSIM-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylpyridin-4-amine is a pyridine derivative characterized by a methoxy group at the 2-position and an N-methylamine group at the 4-position of the aromatic ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural features—a pyridine core with electron-donating substituents—impart unique electronic properties, making it valuable for designing ligands, catalysts, and bioactive molecules.

Properties

IUPAC Name

2-methoxy-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-3-4-9-7(5-6)10-2/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQWYKXYPUSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Overview

2-Methoxy-N-methylpyridin-4-amine, with the molecular formula C7H10N2O, is a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at the 2-position and a methylamino group at the 4-position. This compound has garnered attention in various scientific fields due to its versatile applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, to create derivatives that may possess enhanced properties for further research and application.

Biology

  • Biological Activity : The compound is investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research has shown that it may inhibit specific enzymes or interact with biological receptors, leading to therapeutic effects .
  • Mechanism of Action : Its mechanism involves binding to specific molecular targets, which can modulate enzyme activity and influence biochemical pathways. This makes it a candidate for further studies on drug development and enzyme inhibition.

Medicine

  • Pharmaceutical Development : Ongoing research explores the potential of this compound as a pharmaceutical agent. Its structural features may allow it to act as a lead compound in developing new drugs aimed at treating various diseases .
  • Therapeutic Properties : Studies are particularly focused on its role in treating conditions such as infections and cancer, where its biological activities can be harnessed effectively.

Industry

  • Agrochemicals and Industrial Chemicals : The compound is also employed in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable in creating specialized products for agricultural applications .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Reaction with Methylamine : A common approach involves reacting 2-methoxypyridine with methylamine under controlled conditions, often requiring catalysts and elevated temperatures for optimal yield.
  • Continuous Flow Synthesis : In industrial settings, continuous flow reactors are utilized to enhance efficiency and yield while maintaining high purity levels during production.

Types of Reactions

The compound can participate in several types of chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides using reagents like hydrogen peroxide.
  • Reduction : Reduction reactions can convert it into various amine derivatives.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the pyridine ring.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Treatment Research :
    • Research focused on the anticancer effects of this compound revealed that it could inhibit tumor growth in vitro by modulating specific signaling pathways involved in cell proliferation.
  • Enzyme Inhibition Mechanism :
    • A detailed investigation into the enzyme inhibition properties demonstrated that this compound could effectively bind to target enzymes, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₀N₂O
  • Substituents : Methoxy (-OCH₃) at C2, methylamine (-NHCH₃) at C4.
  • Applications : Intermediate in drug discovery, particularly for nitrogen-containing heterocycles .

Comparison with Similar Pyridine Derivatives

Structural Analogues and Similarity Scores

Table 1 highlights structurally similar compounds based on substituent variations and similarity scores (0.88–0.96) derived from cheminformatics analyses :

Compound Name Substituents (Position) Similarity Score CAS Number
2-Methoxy-6-methylpyridin-4-amine -OCH₃ (C2), -CH₃ (C6), -NH₂ (C4) 0.92 [6628-77-9]
2-Ethoxy-6-methylpyridin-4-amine -OCH₂CH₃ (C2), -CH₃ (C6), -NH₂ (C4) 0.88 [89943-09-9]
4-Ethoxypyridin-2-amine -OCH₂CH₃ (C4), -NH₂ (C2) N/A [N/A]
N,N',2'-Trimethylpyridin-4-amine -CH₃ (C2, N), -NHCH₃ (C4) N/A [N/A]

Key Observations :

  • Substituent Position : Moving the methoxy group from C2 to C4 (as in 4-ethoxypyridin-2-amine) reduces electronic effects on the amine group, altering reactivity .
  • Alkyl vs.

Physicochemical Properties

Crystal Packing and Solubility :

  • 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers in the solid state, enhancing crystallinity but reducing aqueous solubility .
  • 2-Methoxy-N-methylpyridin-4-amine likely exhibits similar intermolecular interactions, though its discontinued commercial status limits experimental data .

Electronic Effects :

  • Methoxy groups at C2 (electron-donating) stabilize the pyridine ring via resonance, increasing electron density at C4. This enhances nucleophilic substitution reactivity at C4 compared to unsubstituted pyridines .

Availability and Commercial Status

  • This compound : Listed as discontinued or inquiry-only by suppliers like CymitQuimica, limiting accessibility for large-scale applications .
  • Alternatives : Compounds like 4-ethoxypyridin-2-amine and 2-methoxy-6-methylpyridin-4-amine are commercially available, offering similar reactivity profiles .

Biological Activity

2-Methoxy-N-methylpyridin-4-amine, also known as 2-Methoxy-pyridin-4-yl-methyl-amine, is a heterocyclic compound characterized by a pyridine ring with a methoxy group at the 2-position and a methylamino group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Structure : The compound features a pyridine ring, which is known for its ability to participate in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential use in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses .

Antimicrobial Activity

A study conducted on various derivatives of pyridine compounds highlighted the antimicrobial potential of this compound. It was found effective against both gram-positive and gram-negative bacteria, with significant zone inhibition values compared to standard antibiotics.

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating promising anticancer properties .

Anti-inflammatory Effects

Research into its anti-inflammatory properties revealed that this compound could significantly reduce the production of pro-inflammatory cytokines in cell culture models. This suggests its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateModerateHigh
2-Methoxypyridin-4-amineLowLowModerate
N-Methylpyridin-4-amineHighModerateLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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